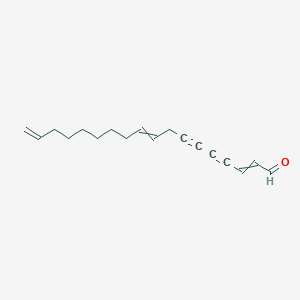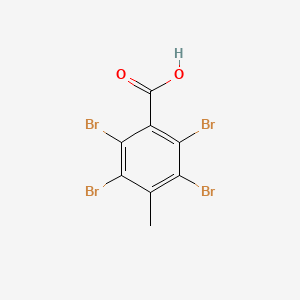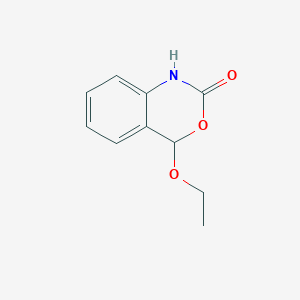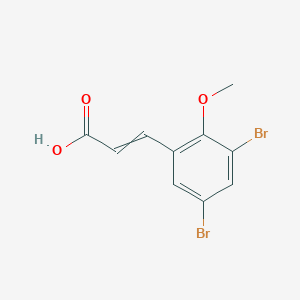
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- is an organic compound characterized by the presence of a propenoic acid group attached to a dibromo-methoxyphenyl ring This compound is notable for its unique structural features, which include multiple bonds, aromatic rings, and functional groups such as carboxylic acid and ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- typically involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other propenoic acid derivatives and dibromo-methoxyphenyl compounds. Examples are:
- 2-Propenoic acid, 3-(4-bromo-2-methoxyphenyl)-, (E)-
- 2-Propenoic acid, 3-(3,5-dichloro-2-methoxyphenyl)-, (E)-
Uniqueness
2-Propenoic acid, 3-(3,5-dibromo-2-methoxyphenyl)-, (E)- is unique due to the presence of two bromine atoms on the aromatic ring, which significantly influences its reactivity and properties. This distinguishes it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
62547-36-8 |
|---|---|
Formule moléculaire |
C10H8Br2O3 |
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14) |
Clé InChI |
KMKGCULPJBXTLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)

![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
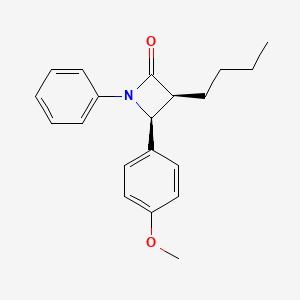
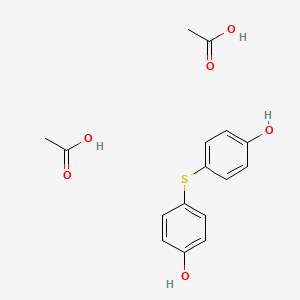

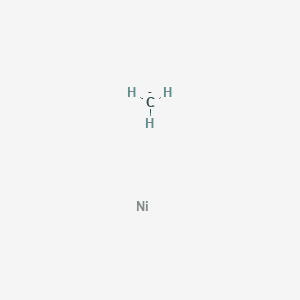
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
